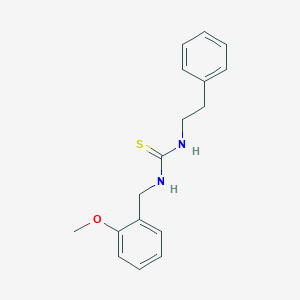
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-, also known as MPTU, is a chemical compound that has been used in scientific research to study its biochemical and physiological effects. MPTU is a derivative of thiourea and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- is not fully understood. However, it has been proposed that Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species. This can lead to a decrease in oxidative stress and cell damage.
Biochemical and Physiological Effects:
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation. In addition, Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- is also soluble in water and organic solvents, making it easy to use in various experimental settings. However, Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has some limitations. It has low bioavailability and can be rapidly metabolized in vivo. This can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-. Another direction is to investigate its effects on other biological systems such as the nervous system and cardiovascular system. In addition, studies are needed to investigate the long-term effects of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- and its potential side effects.
Conclusion:
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- is a chemical compound that has been used in scientific research to study its biochemical and physiological effects. It has antioxidant properties and has been shown to inhibit the growth of cancer cells. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- can be easily synthesized and is soluble in water and organic solvents. However, it has low bioavailability and can be rapidly metabolized in vivo. Further studies are needed to investigate its potential as a therapeutic agent and its effects on other biological systems.
Métodos De Síntesis
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- can be synthesized using different methods. One method involves the reaction of 2-methoxybenzylamine with thiourea in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-methoxybenzyl isothiocyanate with phenethylamine. Both methods result in the formation of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-.
Aplicaciones Científicas De Investigación
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has been used in scientific research to study its effects on various biological systems. It has been found to have antioxidant properties and can protect cells from oxidative stress. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has been used in studies to investigate its potential as a therapeutic agent for cancer treatment.
Propiedades
Nombre del producto |
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- |
|---|---|
Fórmula molecular |
C17H20N2OS |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-[(2-methoxyphenyl)methyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H20N2OS/c1-20-16-10-6-5-9-15(16)13-19-17(21)18-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H2,18,19,21) |
Clave InChI |
BHBYRCDHUBAMEM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NCCC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=CC=C1CNC(=S)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)

![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)








![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)